

Application Notes & Protocols: 5-Ethylindole-3-carbaldehyde as a Versatile Synthetic Building Block

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Compound of Interest

Compound Name: 5-Ethylindole-3-carbaldehyde

Cat. No.: B3150353

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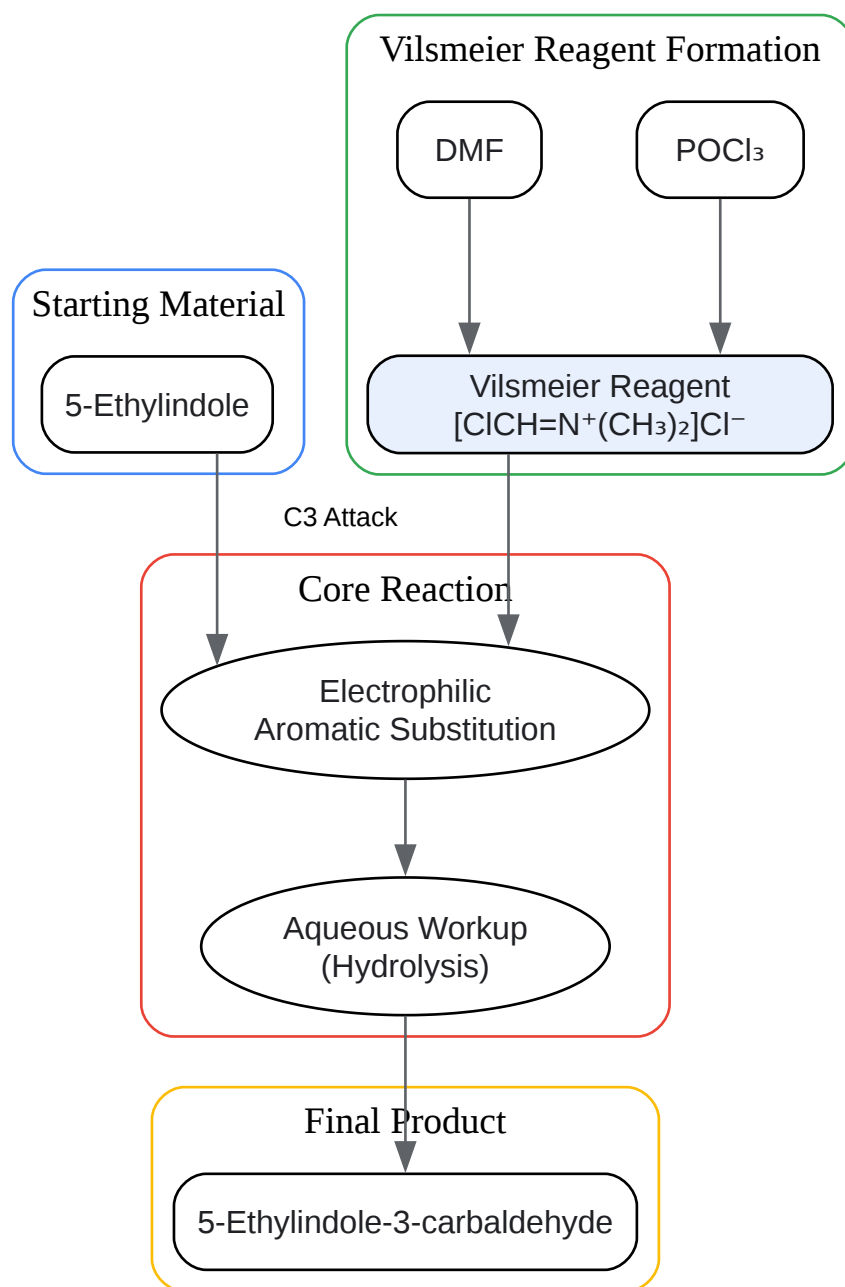
Introduction: The Strategic Value of the Indole-3-carbaldehyde Scaffold

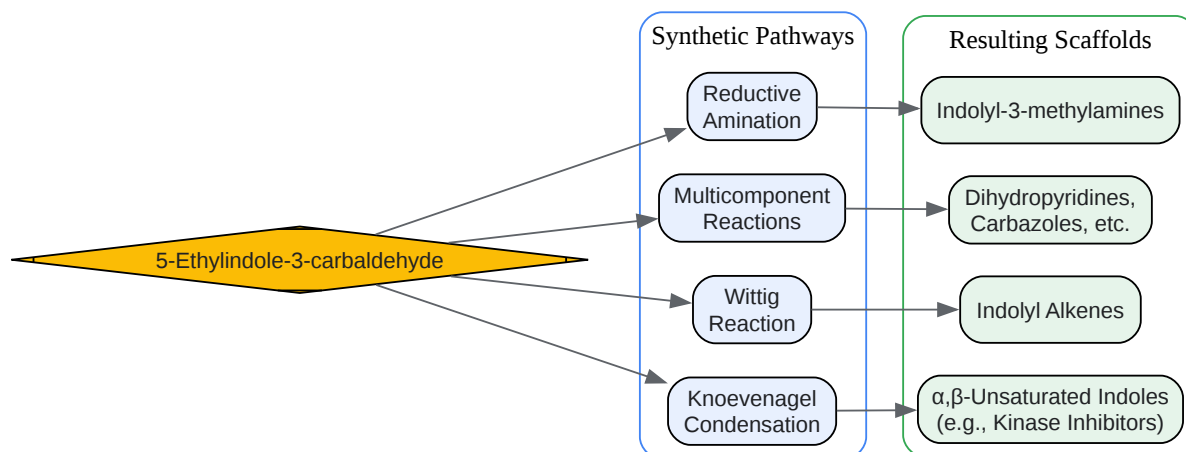
The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic molecules with profound biological activity.[1][2] Among indole derivatives, indole-3-carbaldehyde (I3A) and its substituted analogues serve as exceptionally versatile intermediates.[3][4] The aldehyde functional group at the C3 position is a reactive handle, primed for a multitude of chemical transformations, while the indole core provides a rich electronic platform for biological interactions.[2][4]

This guide focuses on **5-Ethylindole-3-carbaldehyde**, a specific derivative that combines the established reactivity of the I3A scaffold with the lipophilic contribution of an ethyl group at the C5 position. This substitution can enhance binding affinity in hydrophobic pockets of biological targets and improve pharmacokinetic properties. We will explore its synthesis and detail its application in several cornerstone reactions of modern organic synthesis, providing both mechanistic insights and field-proven protocols for researchers in drug discovery and chemical development.

Part 1: Synthesis of 5-Ethylindole-3-carbaldehyde

The most direct and widely adopted method for the C3-formylation of electron-rich indoles is the Vilsmeier-Haack reaction.^{[5][6][7]} This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl_3).^{[6][8]} The electrophilic Vilsmeier reagent attacks the electron-rich C3 position of the indole ring, followed by hydrolysis during workup to yield the desired aldehyde.^[8]





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